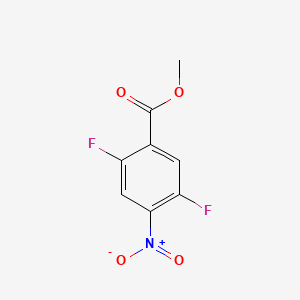

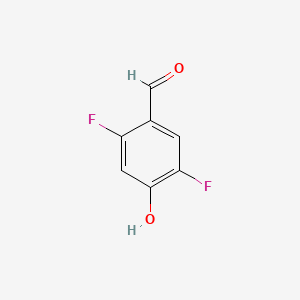

2,5-Difluoro-4-hydroxybenzaldehyde

Overview

Description

2,5-Difluoro-4-hydroxybenzaldehyde (DFHBA) is a compound with a wide range of applications in the field of science. It is a naturally occurring chemical found in plants and can be synthesized in the laboratory. DFHBA is a versatile compound with potential applications in many areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Catalyst Systems

- Application in Chemical Reactions: 2-Hydroxybenzaldehydes, which include 2,5-difluoro-4-hydroxybenzaldehyde, can efficiently react with various internal and terminal alkynes, alkenes, or allenes. This reaction, facilitated by a rhodium-based catalyst system, results in the formation of 2-alkenoylphenols with good to excellent yields. This showcases its importance in organic synthesis and industrial chemical processes (Kokubo et al., 1999).

Solid Phase Organic Synthesis

- Use as Linkers: Electron-rich benzaldehyde derivatives, like this compound, have been investigated for use as linkers in solid phase organic synthesis. These compounds can undergo reductive amination to form secondary amines, which can be further derivatized into various functional groups, demonstrating its versatility in organic synthesis (Swayze, 1997).

Analytical Chemistry and Biomarker Research

- Biomarker Detection: In clinical settings, 4-hydroxybenzaldehyde and related compounds have been used for the detection of lipid peroxidation products, serving as biomarkers for oxidative stress. This application highlights its significance in biomedical research and diagnostics (Spies-Martin et al., 2002).

Medicinal Chemistry and Drug Development

- Synthesis of Anticancer Agents: this compound has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer agent. This demonstrates its potential in developing new therapeutic agents [(Lawrence et al., 2003)](https://consensus.app/papers/synthesis-anticancer-activity-fluorinated-analogues-lawrence/37203a0df6ef51818224eec3c4595277/?utm_source=chatgpt).

Chromatography and Separation Sciences

- Use in Gas-Liquid Chromatographic Analyses: Chlorinated hydroxybenzaldehydes, similar to this compound, have been separated using capillary columns in chromatographic studies. This highlights its role in analytical methodologies for separating complex mixtures (Korhonen & Knuutinen, 1984).

Coordination Chemistry and Material Science

- Formation of Metal Complexes: The compound has been involved in the synthesis of zinc(II), copper(II), and barium(II) complexes with macrocyclic heteronucleating ligands. This application is significant in coordination chemistry and the development of materials with specific properties (Arion et al., 1998).

Electrochemistry

- Electropolymerized Film Formation: Dihydroxybenzaldehyde isomers, including 2,5-DHB, have been used to form redox-active electropolymerized films. These films exhibit catalytic activity in the electrooxidation of NADH, which is vital in bioelectrochemistry and sensor development (Pariente et al., 1994).

Pharmaceutical Research

- Antitumor Applications: 4-Hydroxybenzaldehyde, closely related to this compound, has been developed as an anti-tumor agent, demonstrating potential in treating various cancers. Its application in oncology highlights its significance in pharmaceutical research and cancer therapy (Journal of Oncology Research, 2018).

Environmental Science and Trace Element Analysis

- Trace Metal Ion Detection: Hydroxybenzaldehyde derivatives have been used for the spectrophotometric determination and extraction of trace metal ions like copper in environmental samples. This illustrates its application in environmental monitoring and analysis (Fathi & Yaftian, 2009)

Mechanism of Action

Target of Action

It is known that this compound is used as a primary and secondary intermediate in pharmaceutical applications , suggesting that it may interact with various biological targets depending on the specific context.

Action Environment

The action of 2,5-Difluoro-4-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored away from oxidizing agents . These factors could potentially affect its stability, efficacy, and the nature of its interactions with other compounds.

Biochemical Analysis

Biochemical Properties

2,5-Difluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can act as a redox-active compound, influencing the redox state of cells and thereby affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In fungal cells, for instance, this compound has been shown to disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of fungal growth . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes . These effects can result in changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . For example, the compound can inhibit the activity of superoxide dismutases, leading to an accumulation of reactive oxygen species and subsequent oxidative stress . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in oxidative stress response and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be air-sensitive and should be stored under inert gas to maintain its stability . Over time, degradation of this compound can occur, potentially leading to a decrease in its efficacy and changes in its effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress response and redox regulation . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and other metabolites . These interactions can affect metabolic flux and the overall balance of redox states within cells . Additionally, this compound can be metabolized by various enzymes, leading to the formation of different metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments . For example, the compound may be transported into mitochondria, where it can exert its effects on mitochondrial function and oxidative stress response . The distribution of this compound within tissues can also affect its overall efficacy and biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . The localization of the compound within different subcellular compartments can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name |

2,5-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHRYLGIPAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620952 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-99-6 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,5-difluoro-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.